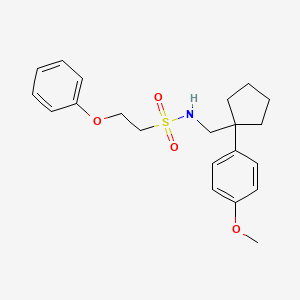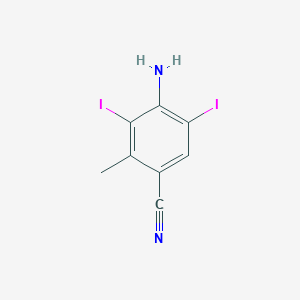![molecular formula C13H14Cl2O B2908639 1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane CAS No. 2287310-72-7](/img/structure/B2908639.png)
1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptor CB1, which is found primarily in the brain and central nervous system. CP 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body, and has been found to have a number of interesting properties.
Mécanisme D'action
1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane 47,497 acts as an agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. When 1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane 47,497 binds to the CB1 receptor, it activates a number of signaling pathways that can have a wide range of effects on the body. These effects can include changes in mood, appetite, and pain perception, among others.
Biochemical and Physiological Effects:
1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane 47,497 has been found to have a number of interesting biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, which is involved in the regulation of mood and motivation. It has also been found to reduce the activity of certain enzymes that are involved in the breakdown of endocannabinoids, which can lead to an increase in the activity of the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane 47,497 has a number of advantages as a tool for scientific research. For example, it is a potent agonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, there are also some limitations to its use. For example, it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids on the body.
Orientations Futures
There are a number of future directions for research on 1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane 47,497. One area of interest is the development of new synthetic cannabinoids that can be used as tools for studying the endocannabinoid system. Another area of interest is the development of new drugs that target the CB1 receptor, which could have therapeutic applications in a wide range of conditions. Finally, there is also interest in studying the effects of 1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane 47,497 on different cell types and in different disease models, which could provide insights into the role of the endocannabinoid system in health and disease.
Méthodes De Synthèse
1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane 47,497 is typically synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chloro-3-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione to form an intermediate compound. This intermediate is then reacted with chloromethyl methyl ether to form the final product, 1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane 47,497.
Applications De Recherche Scientifique
1-(4-Chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been found to have a number of interesting properties, including the ability to activate the CB1 receptor with high potency. This has made it a useful tool for studying the endocannabinoid system, which is involved in a wide range of physiological processes.
Propriétés
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c1-16-11-4-9(2-3-10(11)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYGUVLLYRJGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

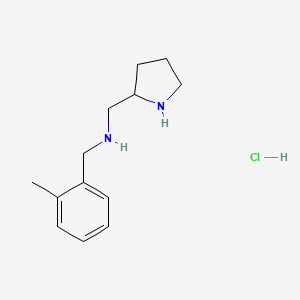
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908558.png)

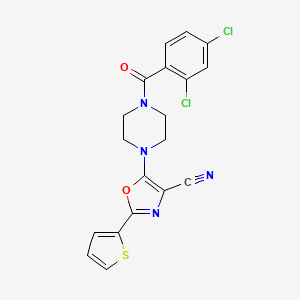
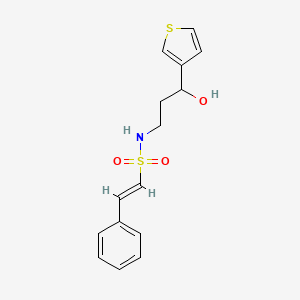
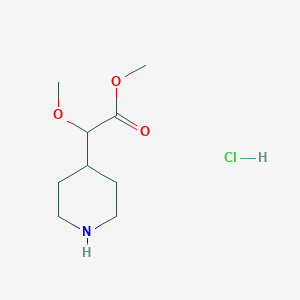
![(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2908565.png)

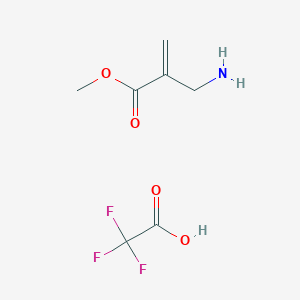
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2908574.png)
![Ethyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908575.png)

